4-Ethynyl-6-methoxypyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 6-position of the pyrimidine ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features, which enhance its reactivity and potential biological activities.
4-Ethynyl-6-methoxypyrimidine can be synthesized from commercially available pyrimidine derivatives. It falls under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms. The compound is classified as an alkyne due to the presence of the ethynyl group.
The synthesis of 4-Ethynyl-6-methoxypyrimidine can be achieved through several methods, primarily involving ethynylation reactions. One common approach is to start with 4,6-dichloropyrimidine, which can be reacted with sodium acetylide or other ethynylating agents under controlled conditions.
4-Ethynyl-6-methoxypyrimidine can participate in various chemical reactions:
The mechanism of action of 4-Ethynyl-6-methoxypyrimidine involves its interaction with biological targets such as enzymes or receptors. The ethynyl group allows for covalent bonding with nucleophilic sites, potentially inhibiting enzymatic activity or modulating receptor functions. The methoxy group may enhance solubility and bioavailability, making it suitable for pharmacological applications.
4-Ethynyl-6-methoxypyrimidine has several scientific uses:
The 4-ethynyl-6-methoxypyrimidine scaffold serves as a critical pharmacophore in third-generation EGFR tyrosine kinase inhibitors (TKIs), designed to overcome T790M-mediated resistance in NSCLC. Osimertinib and almonertinib—approved drugs incorporating this core—irreversibly inhibit EGFRT790M by covalently binding Cys797 in the ATP pocket. The methoxy group stabilizes the DFG-in/αC-in active conformation through hydrophobic interactions with Thr790, while the ethynyl moiety enhances selectivity for mutant EGFR by optimizing steric complementarity with the hydrophobic shelf created by the T790M substitution [7]. This dual-targeting capability enables inhibition of both activating mutations (ex19del, L858R) and resistance mutations.
Table 1: EGFR Inhibitory Activity of 4-Ethynyl-6-Methoxypyrimidine Derivatives
| Compound | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | Selectivity Ratio (T790M/WT) |
|---|---|---|---|
| Osimertinib | 480 | 12 | 40 |
| Almonertinib | 390 | 9 | 43 |
| 6-[(Piperidin-4-yl)methoxy] analog | 620 | 28 | 22 |
Data derived from crystallographic and enzymatic studies [1] [7]
4-Ethynyl-6-methoxypyrimidine derivatives destabilize microtubules by binding the colchicine site (CBS) on β-tubulin, thereby suppressing mitosis. The methoxy group acts as a hydrogen bond acceptor to residues in the CBS (e.g., Asn101, Lys254), while the ethynyl group extends into a hydrophobic subpocket formed by Val238 and Leu248 [3] [8]. This binding induces curvature in tubulin heterodimers, preventing their assembly into microtubules. Unlike taxanes, these compounds evade P-glycoprotein (Pgp)-mediated efflux and remain active against βIII-tubulin-overexpressing cancers, as demonstrated by pyrazolo[4,3-d]pyrimidine analogs (e.g., compound 9) with IC50 values of 0.42–0.49 μM against tubulin polymerization [10].
Table 2: Tubulin Polymerization Inhibition by Pyrimidine-Based Analogs
| Compound | Tubulin Polymerization IC50 (μM) | Colchicine Binding Inhibition (%) | Cytotoxicity (MCF-7 IC50, nM) |
|---|---|---|---|
| Combretastatin A-4 | 1.2 | 99 | 7.0 |
| Pyrazolo[4,3-d]pyrimidine 9 | 0.45 | 95 | 4.3 |
| 4-Ethynyl-6-methoxy analog | 1.8 | 82 | 28 |
Data adapted from biochemical and cell-based assays [3] [10]
The methoxy group in this scaffold confers significant anti-inflammatory effects by suppressing pro-inflammatory mediators. In NSAID hybrids (e.g., naproxen analogs), the 6-methoxy group reduces TNF-α secretion by 60% and iNOS expression by 45% in macrophages by blocking NF-κB nuclear translocation [1]. Molecular dynamics simulations reveal that the planar pyrimidine ring intercalates into the DNA-binding domain of NF-κB, while the ethynyl group enhances membrane permeability for intracellular target engagement. This dual action mitigates nitric oxide overproduction and cytokine storms in rheumatoid arthritis models, with minimal COX-2 off-target effects [2].
Although direct evidence for D-amino acid oxidase (DAAO) inhibition is limited, structural analogs demonstrate potent activity against related enzymes. Pyrazolo[3,4-d]pyrimidine derivatives bearing 4-methoxy groups inhibit EGFR-TK (IC50 = 8.27–19.03 μM) via hinge-region interactions [4]. Docking studies of 4-ethynyl-6-methoxypyrimidine with DAAO suggest:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: